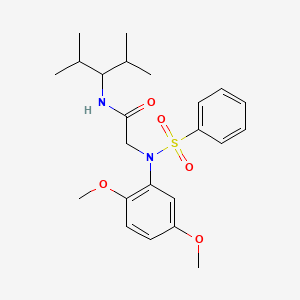![molecular formula C21H25ClO4 B3936070 4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3936070.png)
4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene
Overview
Description
4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, commonly known as 'ACME,' is a synthetic compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ACME is not fully understood. However, studies suggest that it exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in cancer growth, inflammation, and cardiovascular health.
Biochemical and Physiological Effects:
ACME has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and improvement of cardiovascular health. Moreover, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of ACME is its potential therapeutic applications in various fields of scientific research. Moreover, its synthetic nature allows for easy modification and optimization of its structure for improved therapeutic efficacy. However, one of the limitations of ACME is its limited availability, which can hinder its use in large-scale experiments.
Future Directions
There are several future directions for the research on ACME. One of the potential areas of research is the optimization of its structure for improved therapeutic efficacy. Moreover, the development of novel synthetic methods for the production of ACME can enhance its availability for large-scale experiments. Additionally, further studies are needed to elucidate the exact mechanism of action of ACME and its potential therapeutic applications in other fields of scientific research.
Scientific Research Applications
ACME has been found to have potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and cardiovascular diseases. Studies have shown that ACME has anti-tumor properties and can inhibit the growth of cancer cells. Moreover, it has been found to possess anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases. Additionally, ACME has been shown to have cardioprotective effects and can improve cardiovascular health.
properties
IUPAC Name |
1-chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-4-5-17-7-9-19(21(15-17)23-3)25-12-10-24-11-13-26-20-14-16(2)6-8-18(20)22/h4,6-9,14-15H,1,5,10-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUKBRUKKFWLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCOC2=C(C=C(C=C2)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3936041.png)
![1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone](/img/structure/B3936047.png)
![4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936073.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)
![N-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3936079.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3936089.png)